Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate
Description
Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate (CAS: 3567-65-5; EINECS: 222-655-3) is a complex azo dye characterized by two azo (-N=N-) linkages, a hydroxynaphthalene core, and multiple sulphonate groups. Its molecular formula is C₃₅H₂₇N₄NaO₁₀S₃, with a molecular weight of 782.79 g/mol . Structurally, it belongs to the acid dye class, widely used in textiles and industrial applications due to its water solubility and chromophoric stability. The compound’s synthesis involves diazotization and coupling reactions, as highlighted in studies on analogous sulphonated azo dyes . Key features include:
- Sulphonated groups: Enhance solubility in aqueous media and binding affinity to polar substrates.
- Azo linkages: Provide strong light absorption in the visible spectrum (~400–700 nm).
- Methoxy and tosyloxy substituents: Influence steric and electronic properties, affecting dye stability and color fastness .
Properties
IUPAC Name |
disodium;7-hydroxy-8-[[2-methoxy-4-[3-methoxy-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30N4O12S3.2Na/c1-22-4-13-28(14-5-22)56(49,50)53-27-11-9-26(10-12-27)38-39-30-15-6-23(19-33(30)51-2)24-7-16-31(34(20-24)52-3)40-41-37-32(42)17-8-25-18-29(54(43,44)45)21-35(36(25)37)55(46,47)48;;/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBRYSLVZOQGLJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O)OC)OC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N4Na2O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889562 | |
| Record name | C.I. Acid Red 128 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6548-30-7 | |
| Record name | 1,3-Naphthalenedisulfonic acid, 8-(2-(3,3'-dimethoxy-4'-(2-(4-(((4-methylphenyl)sulfonyl)oxy)phenyl)diazenyl)(1,1'-biphenyl)-4-yl)diazenyl)-7-hydroxy-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006548307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 8-[2-[3,3'-dimethoxy-4'-[2-[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-7-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Red 128 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.791 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate (CAS No. 6548-30-7) is a complex organic compound known for its diverse biological activities. This article explores its chemical properties, synthesis, and notable biological activities, particularly focusing on antimicrobial and antiproliferative effects.
- Molecular Formula : C37H28N4Na2O12S3
- Molecular Weight : 862.81 g/mol
- Appearance : Yellow light red powder
- Solubility : Soluble in water due to its disodium salt form.
Synthesis
The synthesis involves several steps:
- Nitration of 3,3′-Dimethoxylbenzidine .
- Coupling with 7-Hydroxynaphthalene-1,3-disulfonic acid .
- Esterification using 4-Methylbenzene-1-sulfonyl chloride .
This multi-step synthesis highlights the compound's complexity and the potential for various modifications that might affect its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of related azo compounds, suggesting that this compound may exhibit similar properties.
Key Findings:
- In vitro Studies : Compounds with similar structures have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Azo Compound A | S. aureus | 12.5 |
| Azo Compound B | E. coli | 15.62 |
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines.
Case Studies:
- MCF-7 Breast Cancer Cells : Related compounds demonstrated IC50 values indicating effective inhibition of cell proliferation.
- Lung Carcinoma A549 Cells : Compounds showed promising results with IC50 values lower than that of standard chemotherapeutic agents .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | Azo Compound C | <0.1 |
| A549 | Azo Compound D | 3.3 |
The biological activity of this compound is hypothesized to involve:
- Inhibition of bacterial enzymes.
- Induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation.
Comparison with Similar Compounds
Structural Impact on Properties :
- Electron-withdrawing groups (e.g., sulphonate, nitro) enhance solubility but reduce thermal stability.
- Methoxy groups (as in the target compound) improve lightfastness compared to unmethylated analogues .
- Azo linkage count : Dyes with two azo groups exhibit broader absorption spectra (~550–650 nm) versus single-azo derivatives (~450–550 nm) .
Physicochemical Properties
Comparative data for solubility and stability:
Notes:
- Higher sulphonate content in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate accounts for superior solubility but limits chromogenic utility .
- Thermal stability correlates with substituent bulkiness; methoxy groups in the target compound delay decomposition .
Research Findings and Functional Insights
Computational Modeling and Property Prediction
- ChemGPS-NP analysis : The target compound clusters with high-polarity dyes due to sulphonate groups, distinguishing it from lipophilic azo derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
